2-sulfanyl(113C)ethanol
Description
2-Sulfanyl(113C)ethanol (HSCH₂CH₂OH, with a carbon-13 isotope label at the β-carbon) is a thiol-containing ethanol derivative. The 113C notation likely indicates isotopic labeling, enabling tracking in metabolic or environmental studies. This compound features a sulfhydryl (-SH) group at the second carbon, imparting nucleophilic reactivity and moderate acidity (pKa ~9.5–10.5, typical for thiols). Isotopic labeling (e.g., 113C) could enhance its utility in tracer studies, analogous to δ¹³C analyses in dendroclimatology (), though applied here for chemical tracking .
Properties
CAS No. |
286013-19-2 |
|---|---|
Molecular Formula |
C2H6OS |
Molecular Weight |
79.13 g/mol |
IUPAC Name |
2-sulfanyl(113C)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1 |
InChI Key |
DGVVWUTYPXICAM-OUBTZVSYSA-N |
Isomeric SMILES |
C([13CH2]O)S |
Canonical SMILES |
C(CS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-sulfanyl(113C)ethanol can be synthesized through several methods:
Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce 2-sulfanyl(113C)ethanol.
Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield 2-sulfanyl(113C)ethanol.
Industrial Production Methods
In industrial settings, 2-sulfanyl(113C)ethanol is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.
Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Esterification: Carboxylic acids and acid catalysts.
Major Products
Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.
Reduction: Reduced proteins or molecules.
Substitution: Thioethers.
Esterification: Esters of 2-sulfanyl(113C)ethanol.
Scientific Research Applications
2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.
Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.
Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.
Mechanism of Action
The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.
Comparison with Similar Compounds
Key Differences :
- Functional Group : Replaces the -SH group with a sulfone (-SO₂CH₃), drastically altering reactivity. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but enhancing oxidative stability compared to thiols.
- Applications: Used as a cellulose modifier (e.g., methylsulfonylethyl substituents in cotton cellulose) and in synthesizing sulfur-containing inhibitors (). In contrast, 2-sulfanylethanol’s thiol group enables disulfide bond formation or metal chelation .
2-[2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy]ethanol
Key Differences :
- Structure: Features a bulky phenoxyethoxy substituent, increasing lipophilicity and reducing water solubility compared to 2-sulfanylethanol.
- Applications: Primarily used in surfactants or industrial formulations (), whereas 2-sulfanylethanol’s smaller size and polar -SH group suit biochemical applications (e.g., protein reduction) .
Sulfanyl Ethanesulfonate Derivatives (e.g., GCDG)
Key Differences :
- Functional Groups : Combines -SH and sulfonate (-SO₃⁻) groups, enhancing water solubility and stability.
- Applications: Used in supramolecular complexes (e.g., cyclodextrin-based systems for drug delivery, as in ), leveraging sulfonate’s ionic character. 2-Sulfanylethanol lacks this dual functionality, limiting its use in charged systems .
Data Tables
Table 1. Structural and Physical Properties
Research Findings
- Synthesis and Stability: Sulfanyl derivatives like GCDG () require controlled thiolation steps to avoid oxidation, a challenge shared with 2-sulfanylethanol. Sulfonate groups in GCDG improve stability, a feature absent in simpler thiols .
- Functional Group Impact: The sulfonyl group in 2-(methylsulfonyl)ethanol () reduces reactivity compared to thiols but enhances compatibility with polar matrices like cellulose, highlighting trade-offs between stability and functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
